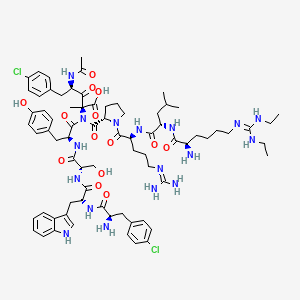
NSC 109555 二トシル酸塩
概要
科学的研究の応用
NSC 109555 ditosylate has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of checkpoint kinase 2 and its effects on cellular processes.
Biology: The compound is employed in research on cell cycle regulation, DNA damage response, and apoptosis.
Medicine: NSC 109555 ditosylate is investigated for its potential therapeutic applications in cancer treatment, particularly in leukemia.
Industry: It is used in the development of new drugs and as a reference standard in quality control laboratories
作用機序
NSC 109555ジトシレートは、チェックポイントキナーゼ2(Chk2)を選択的に阻害することで効果を発揮します。この阻害は、ヒストンH1のリン酸化を防ぎ、ミトコンドリアATP合成の減弱につながります。この化合物のATP競合的性質は、Chk2のATP結合部位に結合してその活性を阻害することを意味します。 これにより、細胞周期の進行が阻害され、癌細胞のアポトーシスが誘導されます .
類似の化合物との比較
類似の化合物
NSC 109555: ジトシレート基のない親化合物。
DDUG: NSC 109555ジトシレートの別の名前。
独自性
NSC 109555ジトシレートは、Chk2阻害剤としての高い選択性と効力によって独自性を持ちます。他のChk2阻害剤とは異なり、チェックポイントキナーゼ1(Chk1)を含む他のさまざまなキナーゼには影響を与えません。 この選択性により、Chk2特異的経路の研究や標的とする癌療法の開発に貴重なツールとなります .
生化学分析
Biochemical Properties
NSC 109555 ditosylate interacts with Chk2, a checkpoint kinase, in biochemical reactions . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the enzyme . This interaction inhibits the phosphorylation of histone H1, a protein involved in the structure of the DNA helix .
Cellular Effects
In terms of cellular effects, NSC 109555 ditosylate has been shown to attenuate mitochondrial ATP synthesis This suggests that it may influence cell function by affecting energy production within the cell
Molecular Mechanism
The molecular mechanism of NSC 109555 ditosylate involves its binding to the active site of the Chk2 enzyme . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity
準備方法
合成経路と反応条件
NSC 109555ジトシレートの合成は、2,2'-[カルボニルビス(イミノ-4,1-フェニレンエチリデン)]ビスヒドラジンカルボキシミダミドと4-メチルベンゼンスルホネートの反応を伴います。反応は通常、高純度と高収率を確保するために、制御された条件下で行われます。 この化合物は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、98%以上の純度を達成します .
工業生産方法
NSC 109555ジトシレートの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、一貫性と効率を確保するために、自動反応器と精製システムの使用が含まれます。 この化合物は、安定性と純度を維持するために-20℃で保管されます .
化学反応の分析
反応の種類
NSC 109555ジトシレートは、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、室温でジメチルスルホキシド(DMSO)などの極性溶媒中で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。これらの反応は通常、高温で水性または有機溶媒中で行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応はアミド誘導体を生成する可能性があり、酸化反応はスルホキシドまたはスルホンを生成する可能性があります .
科学研究への応用
NSC 109555ジトシレートは、科学研究において幅広い用途があります。
化学: チェックポイントキナーゼ2の阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞周期調節、DNA損傷応答、アポトーシスの研究に使用されています。
医学: NSC 109555ジトシレートは、特に白血病における癌治療の可能性のある治療用途について調査されています。
類似化合物との比較
Similar Compounds
NSC 109555: The parent compound without the ditosylate group.
DDUG: Another name for NSC 109555 ditosylate.
Chk2 Inhibitors: Other compounds that inhibit checkpoint kinase 2, such as PV1019 and CCT241533
Uniqueness
NSC 109555 ditosylate is unique due to its high selectivity and potency as a Chk2 inhibitor. Unlike other Chk2 inhibitors, it does not affect a range of other kinases, including checkpoint kinase 1 (Chk1). This selectivity makes it a valuable tool for studying Chk2-specific pathways and developing targeted cancer therapies .
特性
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGNVANOSOABS-XMDRLFCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N10O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


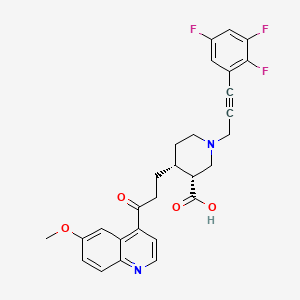
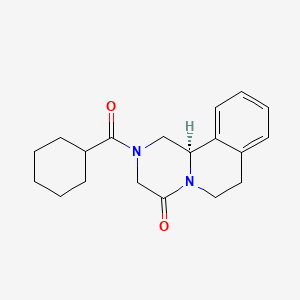
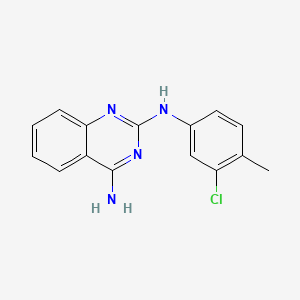
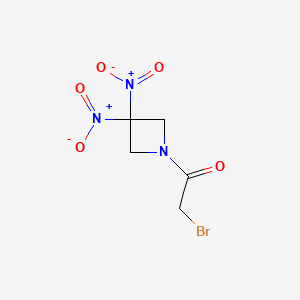
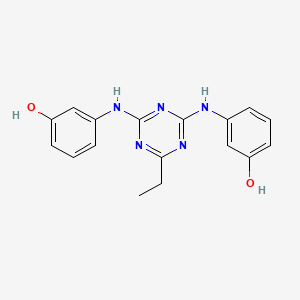
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
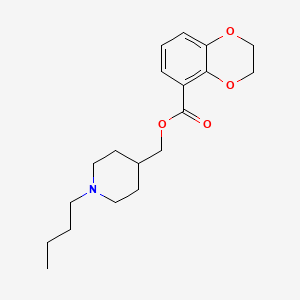
![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)
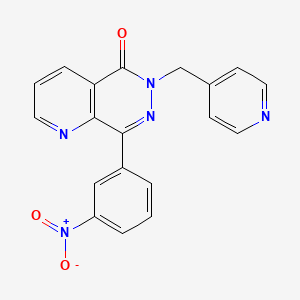
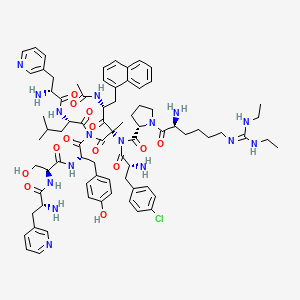
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B1680055.png)
